beta-Casomorphin 11

Descripción general

Descripción

Beta-Casomorphin 11 is an opioid peptide derived from the digestion of the milk protein beta-casein. These peptides have been studied for their potential physiological effects, including their interaction with opioid receptors in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Casomorphin 11 can be synthesized through enzymatic hydrolysis of beta-casein using specific proteases such as trypsin and chymotrypsin . The process involves the cleavage of beta-casein at specific sites to release the peptide. The reaction conditions typically include maintaining an optimal pH and temperature for enzyme activity.

Industrial Production Methods: In industrial settings, beta-casomorphins are produced through controlled fermentation processes or simulated gastrointestinal digestion. These methods involve the use of microbial enzymes to hydrolyze beta-casein in milk or milk-derived products . The production process is optimized to maximize the yield of beta-casomorphins while ensuring the stability and purity of the peptides.

Análisis De Reacciones Químicas

Types of Reactions: Beta-Casomorphin 11 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized peptides.

Reduction: Reduction reactions can reverse oxidation, restoring the peptide to its original state.

Substitution: This involves the replacement of specific amino acids in the peptide chain, which can alter its biological activity.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or other reactive oxygen species.

Reducing agents: Dithiothreitol or other thiol-based compounds.

Substitution reactions: Specific amino acid derivatives or analogs.

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of peptides with reduced opioid activity, while substitution can result in peptides with enhanced or diminished receptor binding affinity .

Aplicaciones Científicas De Investigación

Physiological Effects and Mechanisms of Action

Beta-casomorphins, including BCM-11, exhibit opioid-like properties due to their ability to bind to opioid receptors in the body. This interaction can lead to various physiological effects:

- Analgesic Effects : BCM-11 may contribute to pain relief through its action on mu-opioid receptors. Studies have indicated that beta-casomorphins can modulate pain perception, although the exact mechanisms remain under investigation .

- Immune Modulation : BCM-11 has been linked to immune system functions. It may influence the secretion of cytokines and promote lymphocyte proliferation, suggesting a role in enhancing innate immunity and potentially affecting autoimmune responses .

- Gastrointestinal Function : Research indicates that BCM-11 can affect gastrointestinal motility and secretion. Its opioid-like activity may slow down gut transit time, which could have implications for conditions such as irritable bowel syndrome .

Nutritional Applications

BCM-11 is of interest in nutritional science due to its bioactive properties:

- Dietary Sources : It is primarily released from the digestion of A1 beta-casein variants found in cow's milk. The presence of BCM-11 in dairy products raises questions about the nutritional benefits versus potential adverse effects associated with different casein types .

- Functional Foods : There is ongoing research into incorporating BCM-11 into functional foods aimed at promoting health benefits such as improved gut health and enhanced immune response. The development of dairy products enriched with specific beta-casomorphins could cater to health-conscious consumers .

Health Implications and Case Studies

The health implications of BCM-11 are still being explored, with various studies highlighting both potential benefits and risks:

- Cardiovascular Health : Some studies suggest a correlation between the consumption of A1 beta-casein (which releases BCM-7 more readily than BCM-11) and increased risk of cardiovascular diseases. However, specific research on BCM-11's direct impact remains limited .

- Diabetes Risk : Epidemiological studies have linked A1 beta-casein consumption to an increased risk of type 1 diabetes, potentially through the action of beta-casomorphins on immune modulation. Further research is needed to clarify BCM-11's role in this context .

Case Study Overview

Future Research Directions

Ongoing research is crucial for fully understanding the applications and implications of BCM-11:

- Mechanistic Studies : More detailed studies are needed to elucidate the mechanisms by which BCM-11 exerts its effects on the body, particularly concerning its interaction with opioid receptors and immune modulation pathways.

- Clinical Trials : Rigorous clinical trials assessing the health impacts of BCM-11 in human populations will be essential to establish clear guidelines regarding its consumption and potential therapeutic uses.

- Comparative Studies : Research comparing the effects of dairy products containing A1 versus A2 beta-casein on health outcomes will help clarify the roles of specific casomorphins like BCM-11.

Mecanismo De Acción

Beta-Casomorphin 11 exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the body . This binding triggers a cascade of intracellular signaling pathways that modulate pain perception, immune response, and gastrointestinal motility . The peptide’s interaction with these receptors can lead to both beneficial and adverse effects, depending on the context and dosage .

Comparación Con Compuestos Similares

Beta-Casomorphin 7: Another opioid peptide derived from beta-casein, known for its strong opioid activity and potential health effects.

Beta-Casomorphin 5: A shorter peptide with similar opioid receptor binding properties but different physiological effects.

Uniqueness of Beta-Casomorphin 11: this compound is unique due to its specific amino acid sequence and its ability to modulate a wide range of physiological processes. Its longer peptide chain compared to other beta-casomorphins allows for more complex interactions with opioid receptors, leading to distinct biological activities .

Propiedades

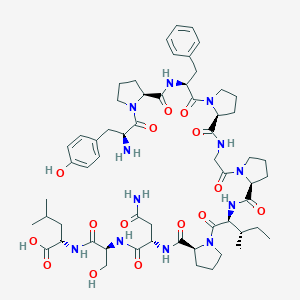

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N12O15/c1-5-34(4)49(58(84)71-26-12-18-46(71)53(79)63-39(30-47(61)74)50(76)66-42(32-72)51(77)65-41(59(85)86)27-33(2)3)67-55(81)44-16-9-23-68(44)48(75)31-62-52(78)43-15-10-25-70(43)57(83)40(29-35-13-7-6-8-14-35)64-54(80)45-17-11-24-69(45)56(82)38(60)28-36-19-21-37(73)22-20-36/h6-8,13-14,19-22,33-34,38-46,49,72-73H,5,9-12,15-18,23-32,60H2,1-4H3,(H2,61,74)(H,62,78)(H,63,79)(H,64,80)(H,65,77)(H,66,76)(H,67,81)(H,85,86)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVSBODEPGJNA-XPPITOOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143996 | |

| Record name | beta-Casomorphin 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1201.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101554-61-4 | |

| Record name | beta-Casomorphin 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101554614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Casomorphin 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.